![molecular formula C20H20N2O4S2 B2562176 Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 325987-63-1](/img/structure/B2562176.png)

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

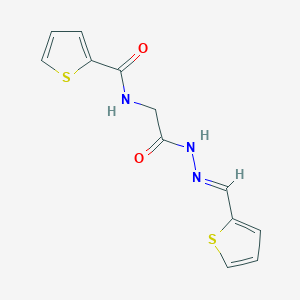

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular formula of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is C20H20N2O4S2 and its molecular weight is 416.51.Chemical Reactions Analysis

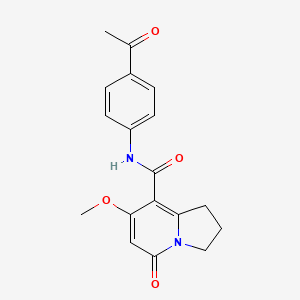

The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Wissenschaftliche Forschungsanwendungen

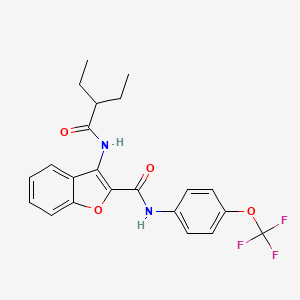

Synthesis and Characterization

A key aspect of research on Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate derivatives involves their synthesis and molecular characterization. For instance, Shirani et al. (2021) developed a procedure for synthesizing benzothiazolopyridine compounds, emphasizing a cleaner, more efficient method under ultrasonic irradiation compared to traditional reflux methods. This advancement contributes to the field by offering a more sustainable and effective synthesis approach for similar compounds (Shirani et al., 2021).

Antimicrobial and Antitubercular Activity

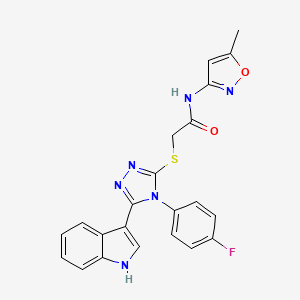

Research by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with anti-mycobacterial potential, demonstrating the importance of this chemical structure in developing treatments against Mycobacterium tuberculosis. Several compounds within this study showed promising anti-mycobacterial activity, highlighting their potential as therapeutic agents (Pancholia et al., 2016).

Antiproliferative Effects

The antiproliferative effects of novel thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells were investigated by Kumar et al. (2014), revealing the potential of these compounds in cancer treatment. One particular compound exhibited significant cytotoxicity, indicating its promise as a chemotherapeutic agent (Kumar et al., 2014).

Antimicrobial Resistance

Anuse et al. (2019) explored the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives, addressing the global health challenge of antimicrobial resistance. This study underscores the role of benzothiazole derivatives in designing new antimicrobial agents, with some compounds showing notable activity against resistant strains (Anuse et al., 2019).

Electrochromic and Catalytic Applications

Research into the electrochromic properties and catalytic applications of benzothiazole derivatives reveals their versatility beyond biomedical uses. For example, Ming et al. (2015) highlighted the potential of thiadiazolo[3,4-c]pyridine, a benzothiazole analog, in developing fast-switching electrochromic polymers with low bandgap, pointing towards innovative applications in smart materials and displays (Ming et al., 2015).

Wirkmechanismus

Target of Action

The primary target of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is the neuronal nitric oxide synthase (nNOS) enzyme . nNOS is constitutively expressed in the mammalian brain and skeletal muscles . The excessive activation of nNOS in neurons can lead to oxidative and nitrosative stress, which is associated with neuronal loss in various neurological disorders .

Mode of Action

This compound acts as an inhibitor of nNOS . By inhibiting nNOS, it can limit the excessive activation of this enzyme . This inhibition can reduce the oxidative and nitrosative stress in neurons, potentially preventing neuronal loss .

Biochemical Pathways

The inhibition of nNOS by this compound affects the nitric oxide (NO) pathway . NO is a signaling molecule involved in various physiological and pathological processes. By inhibiting nNOS, the production of NO is reduced, which can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in oxidative and nitrosative stress in neurons . This could potentially prevent neuronal loss in various neurological disorders . In a study, it was found that the compound showed neuroprotective potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c23-20(26-14-19-21-17-6-2-3-7-18(17)27-19)15-8-10-16(11-9-15)28(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINPEDOWFYDYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)

![6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2562094.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)

![ethyl 2-[(2Z)-2-[(4-tert-butylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)

![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)

![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)

![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide](/img/structure/B2562114.png)